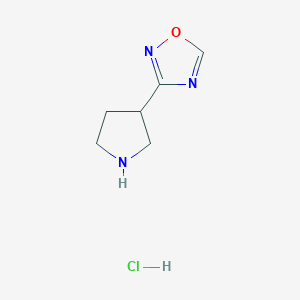

3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride

Description

Properties

IUPAC Name |

3-pyrrolidin-3-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-2-7-3-5(1)6-8-4-10-9-6;/h4-5,7H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIHKSJIZCWVLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NOC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Characterization of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride

Disclaimer: The following guide provides a comprehensive technical framework for the characterization of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document synthesizes established methodologies and proven insights from the broader class of 1,2,4-oxadiazole derivatives and related heterocyclic compounds. The protocols and data presented herein are representative and intended to serve as an expert guide for researchers in drug discovery and development.

Introduction: The Scientific Merit of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amides and esters.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[2][3] The incorporation of a pyrrolidine moiety, a common feature in centrally active pharmaceuticals, suggests a potential for neurological applications. Specifically, the structural motif of an azabicyclic amine linked to a heterocyclic core is a well-established pharmacophore for muscarinic acetylcholine receptors (mAChRs).[4] This guide, therefore, provides a detailed roadmap for the synthesis, purification, and comprehensive characterization of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride, a compound of significant interest for its potential as a novel therapeutic agent.

Part 1: Synthesis and Purification

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the condensation of an amidoxime with a carboxylic acid derivative.[1][5] This approach offers a versatile and reliable route to the target compound.

Proposed Synthetic Pathway

The logical synthetic route to 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride involves a two-step process starting from commercially available N-Boc-pyrrolidin-3-carboxylic acid.

Caption: Proposed synthesis of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-Boc-pyrrolidine-3-amidoxime

-

Amide Formation: To a solution of N-Boc-pyrrolidine-3-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride) and stir at room temperature. After completion, the solvent is removed under reduced pressure. The resulting acid chloride is then slowly added to a solution of aqueous ammonia.

-

Nitrile Formation: The crude amide is dehydrated using a suitable agent (e.g., phosphorus pentoxide or Burgess reagent) in a dry solvent under an inert atmosphere.

-

Amidoxime Synthesis: The resulting nitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a protic solvent like ethanol. The reaction is typically heated to reflux.

Step 2: Synthesis of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride

-

Oxadiazole Formation: The N-Boc-pyrrolidine-3-amidoxime is coupled with formic acid using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an aprotic solvent like DMF.

-

Boc Deprotection: The N-Boc protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong acid such as trifluoroacetic acid (TFA).

-

Salt Formation: The resulting free base is dissolved in a minimal amount of a suitable solvent (e.g., methanol) and treated with a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

Purification and Validation

Purification of the final compound is critical and should be performed using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity should be assessed by analytical HPLC, with a target purity of >98%.

Part 2: Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physicochemical Properties

The following table summarizes the expected physicochemical properties.

| Property | Predicted/Expected Value | Method of Determination |

| Molecular Formula | C₆H₁₀ClN₃O | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 175.62 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | >150 °C (decomposition) | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |

| Solubility | Soluble in water, DMSO, and methanol | Experimental solubility assessment |

| pKa | Pyrrolidine nitrogen: ~9-10; Oxadiazole: weakly basic | Potentiometric titration or computational prediction |

Spectroscopic Analysis

Spectroscopic techniques provide the definitive structural confirmation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons and the C5 proton of the oxadiazole ring. The chemical shifts will be influenced by the protonation state and the solvent.

-

¹³C NMR: The carbon NMR will display distinct signals for the two carbons of the oxadiazole ring, typically in the range of 160-170 ppm, and the carbons of the pyrrolidine ring.[6]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Data Analysis: Assign peaks based on chemical shifts, coupling constants, and 2D NMR experiments (e.g., COSY, HSQC).

2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The fragmentation pattern in MS/MS can provide further structural information.[7][8]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).

-

Data Acquisition: Analyze the sample using electrospray ionization (ESI) in positive ion mode.

-

Data Analysis: Determine the exact mass of the molecular ion [M+H]⁺ and compare it to the calculated mass.

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Use a small amount of the solid sample directly on an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for N-H stretching (of the hydrochloride salt), C-H stretching, C=N stretching of the oxadiazole ring (around 1610-1650 cm⁻¹), and C-O-C stretching.[9]

Caption: Analytical workflow for structural characterization.

Part 3: Pharmacological Profiling

The structural features of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole suggest that it may interact with muscarinic acetylcholine receptors (mAChRs), which are important targets for various central nervous system disorders.[4]

Hypothesized Mechanism of Action

The pyrrolidine nitrogen can act as a cationic head group, a key pharmacophoric element for muscarinic receptor ligands. The 1,2,4-oxadiazole ring can serve as a hydrogen bond acceptor. Depending on the stereochemistry and the substitution pattern, the compound could act as either an agonist or an antagonist at different mAChR subtypes (M1-M5).[10][11]

Experimental Workflow for Pharmacological Screening

A tiered approach is recommended to efficiently characterize the pharmacological profile.

Caption: Tiered workflow for pharmacological evaluation.

1. Primary Screening: Radioligand Binding Assays

-

Objective: To determine the affinity of the compound for muscarinic receptors.

-

Protocol:

-

Use cell membranes from CHO or HEK cells stably expressing individual human mAChR subtypes (M1-M5).

-

Perform competitive binding assays using a non-selective antagonist radioligand (e.g., [³H]-N-methylscopolamine).

-

Incubate the membranes with the radioligand and varying concentrations of the test compound.

-

Measure the displacement of the radioligand to determine the inhibition constant (Ki).

-

2. Functional Assays

-

Objective: To determine if the compound acts as an agonist or antagonist and to quantify its potency and efficacy.

-

Protocol:

-

Use whole cells expressing the mAChR subtypes.

-

For Gq-coupled receptors (M1, M3, M5), measure second messenger responses such as inositol phosphate (IP) accumulation or intracellular calcium mobilization.

-

For Gi-coupled receptors (M2, M4), measure the inhibition of adenylyl cyclase.

-

Construct concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

3. In Vivo Studies

Based on the in vitro profile, promising compounds can be advanced to in vivo models. For example, if the compound is a selective M4 antagonist, it could be tested in rodent models of Parkinson's disease or dystonia.[12]

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride. By following the outlined protocols, researchers can confidently synthesize, purify, and thoroughly characterize this novel chemical entity. The proposed pharmacological screening cascade offers a clear path to elucidating its biological activity and therapeutic potential. The convergence of the stable 1,2,4-oxadiazole core with the neurologically significant pyrrolidine moiety makes this compound a compelling candidate for further investigation in the quest for new medicines.

References

-

A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]

-

Properties and reactivities of 1,2,4-oxadiazole derivatives. ResearchGate. [Link]

-

Synthesis of 3-amino-1,2,4-oxadiazoles from aromatic N-acylguanidines. ResearchGate. [Link]

-

Structure-based screening for the discovery of 1,2,4-oxadiazoles as promising hits for the development of new anti-inflammatory agents interfering with eicosanoid biosynthesis pathways. ResearchGate. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. PubMed. [Link]

-

Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]

-

Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals. [Link]

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. PubMed. [Link]

-

Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]

-

Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. PubMed. [Link]

-

13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. [Link]

-

Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. STM Journals. [Link]

-

Synthesis and Screening of New[2][13][14]Oxadiazole,[2][14][15]Triazole, and[2][14][15]Triazolo[4,3-b][2][14][15]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Publications. [Link]

-

Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. PMC - PubMed Central. [Link]

-

SYNTHESIS OF SUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES. Springer. [Link]

-

The action of (+/-)L-660,863 [(+/-)3-(3-amino-1,2,4-oxadiazole-5-yl)-quinuclidine] at muscarinic receptor subtypes in vitro. PubMed. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. [Link]

-

Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. NIH. [Link]

-

Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. PubMed. [Link]

-

Synthesis of substituted 1,3,4-oxadiazole derivatives. Semantic Scholar. [Link]

-

A Novel Series of Non-Quaternary Oxadiazoles Acting as Full Agonists at Muscarinic Receptors. PubMed. [Link]

-

New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Springer. [Link]

-

Synthesis of 1,2,4-Oxadiazole-, 1,3,4-Oxadiazole-, and 1,2,4-Triazole-Derived Dipeptidomimetics. The Journal of Organic Chemistry. [Link]

-

Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. ResearchGate. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

1,3,4-Oxadiazole Derivatives as Potential Biological Agents. Bentham Science Publisher. [Link]

Sources

- 1. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journalspub.com [journalspub.com]

- 10. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride: Properties, Synthesis, and Potential Applications

Introduction

In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the 1,2,4-oxadiazole scaffold has garnered considerable attention due to its unique bioisosteric properties and a broad spectrum of biological activities.[1][2][3] This guide provides a comprehensive technical overview of a specific derivative, 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride, a molecule of interest for researchers and drug development professionals. While extensive literature on this exact compound is limited[4], this document synthesizes available data, predicted properties, and knowledge from analogous structures to offer a holistic perspective for scientific application.

The core structure features a five-membered 1,2,4-oxadiazole ring, which is known to engage in hydrogen bonding and other non-covalent interactions with biological macromolecules, contributing to its pharmacological effects.[2][3] The attachment of a pyrrolidine moiety at the 3-position introduces a saturated nitrogen heterocycle, which can influence the compound's physicochemical properties, such as solubility and basicity, and its interactions with biological targets. This guide will delve into the chemical properties, potential synthetic routes, and prospective applications of this compound, providing a foundational resource for its further investigation.

PART 1: Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following data for 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole and its hydrochloride salt have been aggregated from available databases and predictive models.

Structural Information

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O (free base) | [4] |

| Molecular Weight | 139.16 g/mol (free base) | [4] |

| Molecular Formula | C₆H₁₀ClN₃O (hydrochloride) | [5] |

| Molecular Weight | 175.62 g/mol (hydrochloride) | [5] |

| IUPAC Name | 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride | |

| CAS Number | 1393291-03-9 (hydrochloride) | |

| SMILES | C1CNCC1C2=NOC=N2 | [4] |

| InChI | InChI=1S/C6H9N3O/c1-2-7-3-5(1)6-8-4-10-9-6/h4-5,7H,1-3H2 | [4] |

| InChIKey | DTAFNVJRXJKUTM-UHFFFAOYSA-N | [4] |

Predicted Physicochemical Data

| Property | Predicted Value | Notes |

| XlogP | -0.1 | Indicates good aqueous solubility.[4] |

| Monoisotopic Mass | 139.074563 g/mol | [4] |

| Topological Polar Surface Area | 57.5 Ų | Suggests potential for good cell permeability. |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 |

PART 2: Synthesis and Manufacturing

Proposed Synthetic Pathway

A plausible synthetic route would involve the reaction of a commercially available pyrrolidine-3-carboxamidoxime with a suitable acylating agent, followed by cyclization. An alternative is the reaction of pyrrolidine-3-carbonitrile with a nitrile oxide.

Step 1: Formation of Pyrrolidine-3-carboxamidoxime This intermediate can be prepared from pyrrolidine-3-carbonitrile by reaction with hydroxylamine. The pyrrolidine nitrogen would likely be protected with a suitable protecting group (e.g., Boc) during this step.

Step 2: Acylation and Cyclization The amidoxime intermediate is then acylated, for example with formic acid or a derivative, followed by a dehydration step to form the 1,2,4-oxadiazole ring. This cyclization can often be achieved by heating or by using a dehydrating agent.

Step 3: Deprotection and Salt Formation If a protecting group was used, it would be removed in the final step. The resulting free base can then be treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

PART 3: Potential Applications and Biological Activity

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] These include anticancer, antimicrobial, anti-inflammatory, and neuropharmacological effects.[2][3][6]

Anticancer Potential

Numerous studies have highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents.[1][7] Some derivatives have been shown to induce apoptosis in cancer cells through various mechanisms.[6] The specific substitution on the oxadiazole ring plays a crucial role in determining the potency and selectivity of these compounds. The pyrrolidinyl moiety of the title compound could potentially interact with specific targets within cancer cells, making it a candidate for screening in anticancer assays.

Antimicrobial Activity

The 1,2,4-oxadiazole nucleus is also a component of various compounds with demonstrated antimicrobial properties.[6] These compounds have shown efficacy against a range of bacterial and fungal strains. The exploration of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride in antimicrobial screening programs could be a worthwhile endeavor.

Neuropharmacological Applications

The presence of the pyrrolidine ring, a common motif in neuroactive compounds, suggests potential applications in the central nervous system. Further investigation into its ability to interact with neurotransmitter systems or other neurological targets could uncover novel therapeutic uses.

PART 4: Experimental Protocols and Handling

Given the limited specific data, researchers should handle 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride with the care afforded to novel chemical entities. General safety precautions for handling heterocyclic compounds should be followed.

Safety and Handling

Based on safety data for related compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9][10]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[8][9][11]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8][9][10]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8][12]

Solubility

The hydrochloride salt form is expected to have good solubility in aqueous solutions. For biological assays, initial stock solutions are typically prepared in a polar organic solvent like DMSO, followed by dilution in aqueous buffers.

Experimental Design Considerations

When designing experiments with this compound, it is crucial to:

-

Confirm Identity and Purity: Before use, verify the identity and purity of the compound using analytical techniques such as NMR, LC-MS, and elemental analysis.

-

Establish a Dose-Response Curve: In biological assays, a wide range of concentrations should be tested to determine the potency (e.g., IC₅₀ or EC₅₀) of the compound.

-

Include Appropriate Controls: Both positive and negative controls are essential for validating experimental results.

Conclusion

3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound with a structural framework that suggests potential for a range of biological activities. While specific experimental data for this molecule is currently scarce, this guide provides a foundational understanding based on its structural components and the well-documented properties of the 1,2,4-oxadiazole class. Further investigation into its synthesis, physicochemical properties, and biological activity is warranted to fully elucidate its potential in drug discovery and other scientific applications. As with any novel compound, rigorous experimental validation is paramount.

References

- Smolecule. (2023, August 17). 3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride.

- PubChemLite. 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride.

- Chemical Suppliers. 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride.

- Alchem Pharmtech. CAS 1121057-52-0 | 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride.

- Fisher Scientific.

- Sigma-Aldrich. (2025, November 6).

- AK Scientific, Inc. 5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride.

- Chemsrc. 3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride.

- Fisher Scientific.

- Sigma-Aldrich. (2024, September 7).

- Mickevičius, V., Vaickelionienė, R., & Sapijanskaitė, B. (2022, May 25). SYNTHESIS OF SUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES. Chemistry of Heterocyclic Compounds.

- BLDpharm. 2126161-03-1|3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride.

- Sapphire Bioscience. 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride.

- Jaroszewicz, W., & Wujec, M. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.

- Uncu, M., et al. (n.d.).

- Vaidya, A., et al. (2020, May 8).

- Uncu, M., et al. (n.d.).

- BLDpharm. 1211516-74-3|3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole.

- Sharma, P., et al. (n.d.). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- ResearchGate. Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)

- Bentham Open. (2025, June 25).

- MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

- Khatkar, P., et al. (2024, May 30). A Review on1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties.

- MDPI.

- Stebletsova, I. A., Larin, A. A., & Fershtat, L. L. (2025, October 27). Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds.

- Wiatrak, B., et al. (2020, December 18). Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone Exert Antinociceptive Activity in the Tail-Flick and Formalin Test in Rodents and Reveal Reduced Gastrotoxicity.

- Santilli, A. A., & Morris, R. L. (1979). Synthesis of 3‐arylsulfonylmethyl‐1,2,4‐oxadiazole‐5‐carboxylic acid derivatives. Journal of Heterocyclic Chemistry.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. PubChemLite - 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride (C6H9N3O) [pubchemlite.lcsb.uni.lu]

- 5. CAS#:1423033-80-0 | 3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride | Chemsrc [chemsrc.com]

- 6. Buy 3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride | 1609409-17-7 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

spectroscopic analysis of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the , a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The definitive structural elucidation and purity assessment of such molecules are paramount for advancing preclinical and clinical studies. This document moves beyond rote protocols to explain the underlying scientific rationale for methodological choices across a suite of core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section details predictive analyses, step-by-step experimental workflows, and data interpretation strategies, designed to provide researchers and drug development professionals with a self-validating system for the comprehensive characterization of this compound.

Molecular Profile and Analytical Imperative

3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride is comprised of a saturated pyrrolidine ring linked to an aromatic 1,2,4-oxadiazole ring. The hydrochloride salt form dictates that the most basic nitrogen, the secondary amine in the pyrrolidine ring, will be protonated. This structural and chemical complexity necessitates a multi-technique approach to ensure unambiguous characterization. The 1,2,4-oxadiazole moiety is a key pharmacophore in medicinal chemistry, recognized for its diverse biological activities.[3][4]

Table 1: Core Molecular Properties

| Property | Value | Source |

| Chemical Name | 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride | N/A |

| Molecular Formula | C₆H₁₀ClN₃O | [5] |

| Molecular Weight | 175.62 g/mol | Calculated |

| Monoisotopic Mass | 139.07455 Da (Free Base) | [5] |

| Canonical SMILES | C1CNCC1C2=NOC=N2.Cl | [5] |

| InChIKey | DTAFNVJRXJKUTM-UHFFFAOYSA-N (Free Base) | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, ¹H and ¹³C NMR are essential to confirm the integrity of both heterocyclic rings and the site of protonation.

Proton (¹H) NMR Spectroscopy

Causality and Rationale: ¹H NMR provides a map of all proton environments. The key objectives are to:

-

Confirm the presence and connectivity of the pyrrolidine and oxadiazole ring protons.

-

Verify the 3-substitution pattern on the pyrrolidine ring.

-

Provide definitive evidence of protonation on the pyrrolidine nitrogen through the observation of an exchangeable N-H₂⁺ proton and the downfield shift of adjacent protons.[6][7]

Predicted ¹H NMR Spectrum (in DMSO-d₆): The choice of DMSO-d₆ as a solvent is critical, as its hydrogen-bonding capabilities slow the exchange rate of the N-H protons, allowing them to be resolved as distinct signals.[7]

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-5' (Oxadiazole CH) | ~9.2 - 9.4 | Singlet (s) | 1H | The sole proton on the electron-deficient oxadiazole ring is expected to be highly deshielded. |

| NH₂⁺ (Pyrrolidine) | ~9.0 - 9.5 | Broad Singlet (br s) | 2H | The acidic protons on the protonated secondary amine are significantly deshielded and often appear broad.[8] |

| H-3' (Pyrrolidine CH) | ~3.8 - 4.1 | Multiplet (m) | 1H | Methine proton attached to two nitrogen atoms (in the ring) and the oxadiazole ring; deshielded. |

| H-2', H-5' (Pyrrolidine CH₂) | ~3.4 - 3.7 | Multiplet (m) | 4H | Protons adjacent to the protonated nitrogen are deshielded compared to their free-base counterparts.[6] |

| H-4' (Pyrrolidine CH₂) | ~2.2 - 2.5 | Multiplet (m) | 2H | Protons beta to the nitrogen are less deshielded. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2-5 seconds.

-

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

-

Processing: Process the Free Induction Decay (FID) with an exponential multiplication factor of 0.3 Hz to improve resolution. Phase and baseline correct the spectrum and integrate all signals.

Caption: Figure 1: ¹H NMR Experimental Workflow

Carbon-¹³C NMR Spectroscopy

Causality and Rationale: ¹³C NMR complements the ¹H NMR by identifying all unique carbon environments. Its purpose is to:

-

Confirm the total number of unique carbon atoms matches the structure (6 carbons).

-

Assign the chemical shifts for the carbons in both the oxadiazole and pyrrolidine rings, which have highly characteristic chemical shift ranges.[9][10]

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-3 (Oxadiazole) | ~168 - 172 | Quaternary carbon of the oxadiazole ring, highly deshielded due to attachment to two electronegative nitrogen atoms.[1] |

| C-5 (Oxadiazole) | ~155 - 158 | Methine carbon of the oxadiazole ring, also highly deshielded. |

| C-2', C-5' (Pyrrolidine) | ~45 - 50 | Carbons adjacent to the protonated nitrogen.[11] |

| C-3' (Pyrrolidine) | ~32 - 36 | Methine carbon where the oxadiazole is attached. |

| C-4' (Pyrrolidine) | ~28 - 32 | Carbon beta to the nitrogen, least deshielded of the ring carbons. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

A relaxation delay of 2 seconds is standard, but a longer delay (5-10 s) may be needed for quaternary carbons.

-

Acquire a sufficient number of scans (typically >1024) for a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Processing: Process the FID similarly to the ¹H spectrum to obtain the final ¹³C spectrum.

Mass Spectrometry (MS): Unveiling the Molecular Mass

Causality and Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For an ionic salt like this, Electrospray Ionization (ESI) is the method of choice because it is a soft ionization technique that can transfer pre-existing ions from solution into the gas phase. The primary goals are:

-

To confirm the molecular mass of the free base (cation).

-

To analyze fragmentation patterns to further support the proposed structure.

Predicted Mass Spectrum (Positive Ion ESI): The analysis will detect the protonated free base, not the intact salt.

Table 4: Predicted m/z Values in High-Resolution ESI-MS

| Ion Species | Formula | Calculated m/z | Expected Observation |

| [M+H]⁺ | [C₆H₁₀N₃O]⁺ | 140.0818 | The base peak, confirming the molecular weight of the free base.[5] |

| [M+Na]⁺ | [C₆H₉N₃ONa]⁺ | 162.0638 | Often observed as a sodium adduct, especially if trace sodium is present.[12] |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the analyte remains protonated.

-

Instrumentation: Infuse the sample solution directly into an ESI source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: Typically 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Interpretation: Identify the peak corresponding to the exact mass of the [M+H]⁺ ion. The high-resolution measurement should be within 5 ppm of the calculated value.

Caption: Figure 3: Integrated Spectroscopic Analysis Workflow

The process is self-validating: ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity. Mass spectrometry confirms the elemental composition by providing an exact molecular weight. FT-IR validates the presence of key functional groups predicted by the structure, particularly the ammonium salt. Finally, UV-Vis spectroscopy confirms the electronic nature of the aromatic system. When the data from all these experiments are consistent with the predicted values, the structure of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride is confirmed with a high degree of confidence.

References

-

Finamore, C., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2840. [Link]

-

Bolshakov, G. F., et al. Ultraviolet Spectra of Heteroorganic Compounds. Defense Technical Information Center. [Link]

-

Bio-Rad Laboratories, Inc. Pyrrolidine Spectra. SpectraBase. [Link]

-

PubChem. 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride. National Center for Biotechnology Information. [Link]

-

Britannica. Ultraviolet spectroscopy. Encyclopædia Britannica. [Link]

-

ResearchGate. (a) UV-vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b)... ResearchGate. [Link]

-

Chemistry Champss. (2022). UV Spectra of Aromatic & Heterocyclic Compound. YouTube. [Link]

-

de Oliveira, R. B., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 28(18), 6682. [Link]

-

Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1). [Link]

-

Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 220-222. [Link]

-

Richard, C., et al. (2024). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Current Botany, 16, 232-241. [Link]

-

Reddit user discussion. (2020). How to detect a HCl salt in organic compunds. Reddit. [Link]

-

Pokhrel, N., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27720–27726. [Link]

-

Pokhrel, N., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27720-27726. [Link]

-

Li, Y-Q., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry, 13(10), 1185-1203. [Link]

-

Poston, M. J., et al. (2020). Mass Spectrometric Fingerprints of Organic Compounds in NaCl-Rich Ice Grains from Europa and Enceladus. Journal of the American Society for Mass Spectrometry, 31(9), 1958-1983. [Link]

Sources

- 1. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Buy 3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride | 1609409-17-7 [smolecule.com]

- 4. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride (C6H9N3O) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. scispace.com [scispace.com]

- 10. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. geo.fu-berlin.de [geo.fu-berlin.de]

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of the synthetic compound 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride. While direct pharmacological data on this specific molecule is limited, this document synthesizes current knowledge from structurally related compounds and the broader class of 1,2,4-oxadiazole derivatives. Two primary putative mechanisms are explored: agonism at the G-protein coupled bile acid receptor 1 (GPBAR1) and modulation of muscarinic acetylcholine receptors (mAChRs). This guide details the associated signaling pathways, presents hypothetical experimental protocols for validation, and discusses the therapeutic implications of these potential mechanisms.

Introduction: The 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a bioisosteric replacement for ester and amide functionalities.[1][2] This scaffold is present in a variety of biologically active molecules with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The pyrrolidine moiety is also a common feature in many centrally active compounds. The combination of these two pharmacophores in 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole suggests a potential for interaction with specific biological targets, making it a compound of interest for further investigation.

Putative Mechanism of Action I: Agonism at the G-Protein Coupled Bile Acid Receptor 1 (GPBAR1)

A compelling line of evidence points towards the potential of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride to act as an agonist at the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This hypothesis is primarily based on the discovery of structurally similar ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives as potent and selective GPBAR1 agonists.[4][5][6]

GPBAR1 is a member of the G-protein coupled receptor superfamily and is activated by bile acids. It is expressed in various tissues, including the intestine, liver, and immune cells, and plays a crucial role in regulating metabolic and inflammatory processes.[4][7]

The GPBAR1 Signaling Pathway

Activation of GPBAR1 by an agonist, such as a bile acid or a synthetic ligand, initiates a downstream signaling cascade. The receptor couples to the Gαs subunit of the heterotrimeric G-protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse physiological responses.[4] A key outcome of GPBAR1 activation in intestinal L-cells is the secretion of glucagon-like peptide-1 (GLP-1), a hormone with potent anti-diabetic effects.[4]

Figure 1: Putative GPBAR1 Signaling Pathway.

Hypothetical Experimental Validation

To validate the hypothesis of GPBAR1 agonism, a series of in vitro assays can be employed.

2.2.1. GPBAR1 Binding Assay (Radioligand Displacement)

-

Objective: To determine the binding affinity (Ki) of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride to the human GPBAR1 receptor.

-

Methodology:

-

Prepare cell membranes from a stable cell line overexpressing human GPBAR1.

-

Incubate the membranes with a known radiolabeled GPBAR1 ligand (e.g., [³H]-LCA).

-

Add increasing concentrations of the test compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

-

2.2.2. GPBAR1 Functional Assay (cAMP Measurement)

-

Objective: To determine the functional potency (EC50) and efficacy of the compound as a GPBAR1 agonist.

-

Methodology:

-

Use a cell line co-expressing human GPBAR1 and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a FRET-based cAMP biosensor.

-

Treat the cells with increasing concentrations of the test compound.

-

After a specified incubation period, measure the luciferase activity or the FRET signal.

-

Plot the dose-response curve and determine the EC50 value.

-

Putative Mechanism of Action II: Modulation of Muscarinic Acetylcholine Receptors (mAChRs)

The 1,2,4-oxadiazole scaffold is a well-established pharmacophore in the design of muscarinic acetylcholine receptor (mAChR) agonists.[8][9][10] The pyrrolidine ring, being a key structural element of the endogenous ligand acetylcholine, further supports the potential for interaction with these receptors.

mAChRs are a family of five G-protein coupled receptor subtypes (M1-M5) that mediate the effects of acetylcholine in the central and peripheral nervous systems.[9][11] They are involved in a wide array of physiological functions, including learning, memory, and autonomic regulation.[9]

Muscarinic Acetylcholine Receptor Signaling Pathways

The five mAChR subtypes couple to different G-protein families, leading to distinct downstream signaling events.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. They can also directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[11]

Figure 2: Muscarinic Acetylcholine Receptor Signaling.

Hypothetical Experimental Validation

A panel of binding and functional assays targeting the different mAChR subtypes would be necessary to investigate this potential mechanism.

3.2.1. mAChR Radioligand Binding Assays

-

Objective: To determine the binding affinity of the compound for each of the five human mAChR subtypes (M1-M5).

-

Methodology:

-

Utilize cell membranes from stable cell lines individually expressing each human mAChR subtype.

-

Perform competitive binding assays using subtype-selective radioligands (e.g., [³H]pirenzepine for M1, [³H]AF-DX 384 for M2, [³H]4-DAMP for M3, and [³H]NMS for a general screen).

-

Follow a similar protocol to the GPBAR1 binding assay to determine the Ki values for each subtype.

-

3.2.2. mAChR Functional Assays

-

Objective: To characterize the functional activity (agonist, antagonist, or allosteric modulator) of the compound at each mAChR subtype.

-

Methodology:

-

For M1, M3, M5 (Gq-coupled): Measure intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fluo-4) in cells expressing the respective receptor subtype.

-

For M2, M4 (Gi-coupled): Measure the inhibition of forskolin-stimulated cAMP production using a suitable assay kit.

-

Determine EC50 or IC50 values from the resulting dose-response curves.

-

Quantitative Data for Structurally Related Compounds

While specific quantitative data for 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride is not publicly available, the following table summarizes data for structurally related compounds to provide a preliminary indication of potential potency.

| Compound Class | Target | Assay Type | Potency (EC50/IC50/Ki) | Reference |

| ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives | GPBAR1 | Agonist-induced gene expression | Not specified | [4] |

| 1,2,4-Oxadiazole-based azabicyclic ligands | Muscarinic Receptors | Agonist activity | High potency and efficacy | [8] |

| 3-(3-amino-1,2,4-oxadiazole-5-yl)-quinuclidine | M2 Muscarinic Receptor | Radioligand binding | -log KA = 7.6 | [10] |

| 1,2,4-oxadiazole-based derivatives | Acetylcholinesterase (AChE) | Enzyme inhibition | IC50 = 0.0158 to 0.121 μM | [12] |

Conclusion and Future Directions

Based on the available literature for structurally related compounds, 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride presents as a molecule with the potential to interact with key therapeutic targets, most notably GPBAR1 and muscarinic acetylcholine receptors. The GPBAR1 agonist hypothesis is supported by the recent discovery of potent agonists sharing the same core scaffold. The potential for mAChR modulation is grounded in the well-established role of the 1,2,4-oxadiazole moiety in the design of muscarinic ligands.

To elucidate the definitive mechanism of action of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride, a systematic pharmacological evaluation is imperative. The experimental protocols outlined in this guide provide a robust framework for such an investigation. Determining the precise molecular target and the nature of the interaction will be crucial for understanding the therapeutic potential of this compound and for guiding future drug development efforts.

References

-

Carino, A., et al. (2019). Discovery of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives as selective non-steroidal agonists of the G-protein coupled bile acid receptor-1. Scientific Reports, 9(1), 2504. [Link]

-

Sauerberg, P., et al. (1992). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 35(12), 2274-2283. [Link]

-

Carino, A., et al. (2019). Discovery of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives as selective non-steroidal agonists of the G-protein coupled bile acid receptor-1. SciSpace. [Link]

-

Carino, A., et al. (2019). Discovery of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives as selective non-steroidal agonists of the G-protein coupled bile acid receptor-1. Semantic Scholar. [Link]

-

Kruse, A. C., et al. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature Reviews Drug Discovery, 13(7), 549-560. [Link]

- ResearchGate. (n.d.). Compound F from VS and derivatives 1-14 identified in this study as a new chemotype of GPBAR1 agonists.

-

Street, L. J., et al. (1992). The action of (+/-)L-660,863 [(+/-)3-(3-amino-1,2,4-oxadiazole-5-yl)-quinuclidine] at muscarinic receptor subtypes in vitro. Naunyn-Schmiedeberg's Archives of Pharmacology, 345(4), 375-381. [Link]

-

Fiorucci, S., et al. (2023). Discovery of a Novel Class of Dual GPBAR1 Agonists−RORγt Inverse Agonists for the Treatment of IL-17. Journal of Medicinal Chemistry, 66(4), 2686-2705. [Link]

- Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. Asian Journal of Pharmaceutical and Clinical Research.

-

Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]

-

Al-Ostoot, F. H., et al. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4‐oxadiazoles. Archiv der Pharmazie, 355(11), 2200238. [Link]

-

G. S., S., & Roopan, S. M. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3947-3958. [Link]

-

Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2423. [Link]

-

Xu, P., et al. (2022). The unconventional activation of the muscarinic acetylcholine receptor M4R by diverse ligands. Nature Communications, 13(1), 2875. [Link]

-

Husain, A., et al. (2010). Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 45(11), 5225-5233. [Link]

-

Papke, R. L., et al. (2020). New Alpha9 nAChR Ligands Based on a 5-(Quinuclidin-3-ylmethyl)-1,2,4-oxadiazole Scaffold. ACS Chemical Neuroscience, 11(15), 2356-2365. [Link]

- Journal of Pharmaceutical Research & Reports. (n.d.). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Journal of Pharmaceutical Research & Reports.

-

Al-Salahat, A. A., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 13(10), 1251-1264. [Link]

- Journal of Mines, Metals and Fuels. (n.d.). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Mines, Metals and Fuels.

-

Kumar, B., et al. (2016). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Journal of Cell Science & Therapy, 7(233), 2. [Link]

-

G. S., S., & Roopan, S. M. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3947-3958. [Link]

-

Dewangan, D., et al. (2021). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. ACS Omega, 6(46), 30976-30984. [Link]

-

Kumar, B., et al. (2016). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Journal of Cell Science & Therapy, 7(2). [Link]

-

Kumar, R., et al. (2024). A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. Current Organic Synthesis, 21(1), 2-25. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives as selective non-steroidal agonists of the G-protein coupled bile acid receptor-1 [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Discovery of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives as selective non-steroidal agonists of the G-protein coupled bile acid receptor-1. (2019) | Francesco Saverio Di Leva | 16 Citations [scispace.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. sonar.ch [sonar.ch]

- 8. Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The action of (+/-)L-660,863 [(+/-)3-(3-amino-1,2,4-oxadiazole-5-yl)-quinuclidine] at muscarinic receptor subtypes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The unconventional activation of the muscarinic acetylcholine receptor M4R by diverse ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

Deconvoluting the Cellular Targets of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride: A Technical Guide for Drug Development Professionals

Introduction: The Challenge of Target Identification in Modern Drug Discovery

In the landscape of contemporary drug discovery, the journey from a promising small molecule to a clinically validated therapeutic is fraught with challenges. A critical and often formidable hurdle is the precise identification of a compound's direct protein targets and its broader mechanism of action. This process, known as target deconvolution, is paramount for optimizing lead compounds, predicting potential toxicities, and ultimately ensuring clinical success. The failure to thoroughly understand a drug's interactions within the complex cellular milieu is a significant contributor to the high attrition rates seen in clinical trials.[1]

This guide provides a comprehensive, technically-focused framework for elucidating the protein targets of a novel small molecule, using 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride as a case study. While public domain data on the specific biological activity of this compound is sparse[2], its structure, featuring a 1,2,4-oxadiazole ring, suggests potential pharmacological relevance, as derivatives of this scaffold have been associated with a range of biological activities, including anticancer and antimicrobial effects.[3][4][5][6] This document is designed for researchers, scientists, and drug development professionals, offering a strategic, multi-pronged approach that combines cutting-edge experimental techniques with robust data analysis to confidently identify and validate protein targets.

Our approach is rooted in the principle of methodological synergy, recognizing that no single technique is infallible. We will detail a logical progression of experiments, from broad, unbiased screening methods to more focused validation assays, ensuring a self-validating system that builds a coherent and defensible narrative of the compound's mode of action.

Pillar I: Unbiased, Proteome-Wide Target Discovery

The initial phase of target identification should cast a wide net to capture all potential binding partners of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride in an unbiased manner. This is crucial for discovering novel mechanisms and identifying potential off-target effects early in the development process.[7][[“]] We will focus on two powerful, complementary mass spectrometry-based proteomics approaches that assess target engagement in a native or near-native cellular environment.

Thermal Proteome Profiling (TPP): Assessing Target Engagement in Intact Cells

Thermal Proteome Profiling (TPP), also known as the Cellular Thermal Shift Assay (CETSA), is a powerful technique for identifying direct and indirect drug targets in living cells or tissue lysates without requiring any modification to the compound of interest.[9][10][11][12] The underlying principle is that the binding of a small molecule to its protein target alters the protein's thermal stability, resulting in a shift in its melting temperature (Tm).[11] This change in stability can be quantified on a proteome-wide scale using quantitative mass spectrometry.[10]

Causality Behind Experimental Choice: TPP is an ideal starting point because it provides evidence of target engagement within the native cellular context, accounting for factors like cell permeability and intracellular cofactor concentrations.[12] This method's key advantage is that it does not require chemical modification of the small molecule, thus avoiding any potential alteration of its structure-activity relationship.[11]

The TPP workflow involves treating intact cells or cell lysates with the compound, heating the samples across a temperature gradient, separating soluble from aggregated proteins, and then analyzing the soluble fractions by mass spectrometry to determine the melting curves for thousands of proteins simultaneously.[[“]][9]

Caption: High-level workflow for Thermal Proteome Profiling (TPP).

-

Cell Culture and Treatment: Culture a relevant human cell line (e.g., a cancer cell line if anticancer activity is suspected) to ~80% confluency. Treat cells with either a vehicle control (e.g., DMSO) or a predetermined concentration of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride for a specified time.

-

Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots in parallel to a range of different temperatures (e.g., 10-12 points from 37°C to 67°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lysis and Fractionation: Subject the heated samples to freeze-thaw cycles to ensure complete cell lysis. Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.

-

Protein Digestion and Peptide Labeling: Collect the supernatant (soluble fraction). Determine protein concentration, and digest the proteins into peptides using trypsin. For high-throughput analysis, label the peptides from each temperature point with isobaric tags (e.g., TMT or iTRAQ).[10]

-

LC-MS/MS Analysis: Combine the labeled peptide sets and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. For each protein, plot the relative soluble amount as a function of temperature to generate melting curves for both the vehicle- and drug-treated samples. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). Proteins that exhibit a statistically significant shift in Tm upon drug treatment are considered potential targets.[[“]]

Chemical Proteomics: Affinity-Based Target Enrichment

Chemical proteomics, particularly affinity purification coupled with mass spectrometry (AP-MS), is a more traditional yet highly effective method for identifying direct small molecule-protein interactions.[7][13][14] This approach involves immobilizing a derivative of the small molecule onto a solid support (e.g., beads) to "fish" for its binding partners from a cell lysate.[15][16]

Causality Behind Experimental Choice: While TPP excels at in-cell target engagement, AP-MS provides direct evidence of a physical interaction between the compound and the protein. It is an excellent orthogonal method to validate TPP hits and can sometimes identify targets missed by TPP, especially those with low abundance or subtle stability shifts. The primary challenge lies in synthesizing a suitable affinity probe without disrupting the compound's binding activity.[17]

The AP-MS workflow requires the synthesis of a "bait" molecule and a control, incubation with cell lysate, washing away non-specific binders, eluting the captured "prey" proteins, and identifying them by mass spectrometry.

Caption: General workflow for Affinity Purification-Mass Spectrometry (AP-MS).

-

Affinity Probe Synthesis: Synthesize a derivative of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole with a linker arm terminating in a biotin tag. The linker should be attached to a position on the molecule that is predicted to be non-essential for target binding. A negative control, such as beads with just the linker-biotin moiety or an immobilized inactive analog, is critical.

-

Immobilization: Incubate the biotinylated compound with streptavidin-coated magnetic beads to immobilize the "bait."

-

Cell Lysate Preparation: Prepare a native protein lysate from the chosen cell line, ensuring protease and phosphatase inhibitors are included.

-

Incubation and Pulldown: Incubate the lysate with the bait-coated beads and the control beads. For competitive elution experiments, a parallel incubation can be performed where the lysate is pre-incubated with an excess of the free, unmodified 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride.

-

Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized compound.

-

Elution: Elute the specifically bound proteins. This can be done under denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) or by competitive elution with a high concentration of the free compound.

-

Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the bands, and perform in-gel digestion, or perform an in-solution digestion of the entire eluate. Analyze the resulting peptides by LC-MS/MS.

-

Data Analysis: Identify proteins that are significantly enriched in the experimental pulldown compared to the negative control. Proteins that are displaced by competition with the free compound are high-confidence candidates.

| Technique | Principle | Advantages | Disadvantages |

| Thermal Proteome Profiling (TPP) | Ligand binding alters protein thermal stability.[11] | No compound modification needed; performed in intact cells; detects direct and indirect targets.[[“]][11] | May miss targets with no stability shift; can be technically demanding. |

| Affinity Purification-MS (AP-MS) | Immobilized compound captures binding partners from lysate.[16] | Directly identifies physical binders; high specificity with proper controls. | Requires chemical synthesis of a probe; linker may interfere with binding; potential for non-specific binding.[17] |

Pillar II: Computational and In Silico Approaches

Before embarking on extensive wet-lab validation, computational methods can provide valuable orthogonal evidence, help prioritize candidates from unbiased screens, and generate new hypotheses.[18][19]

Causality Behind Experimental Choice: In silico approaches are cost-effective and rapid. They leverage vast biological and chemical databases to predict interactions, which can then be experimentally verified. This step helps to rationalize the hits from proteomic screens and focus downstream efforts on the most promising candidates.

Ligand-Based Target Prediction (Reverse Docking/Pharmacophore Screening)

If the unbiased screens yield a set of potential targets, these can be used for validation. Alternatively, if no clear hits emerge, computational methods can be used for initial hypothesis generation. This involves screening the 3D structure of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride against a library of protein structures.[20]

-

Methodology:

-

Structure Preparation: Generate a high-quality 3D conformer of the compound.

-

Database Screening: Use computational platforms (e.g., SwissTargetPrediction, PharmMapper) to perform reverse docking or pharmacophore screening against databases of known protein binding sites.

-

Hit Prioritization: Analyze the results based on docking scores, binding energy calculations, and the biological relevance of the predicted targets.[20]

-

Pathway and Network Analysis

The list of candidate proteins generated from TPP and AP-MS should be analyzed using bioinformatics tools (e.g., STRING, Cytoscape) to identify enriched biological pathways, protein-protein interaction networks, and cellular processes.[21] This analysis can reveal the broader biological context of the compound's action and help distinguish primary targets from downstream effectors.

Pillar III: Target Validation and Mechanistic Confirmation

The final and most critical phase is to validate the candidate targets identified in the discovery phase and confirm that engagement of these targets leads to the observed cellular phenotype.[1][22] This requires orthogonal, lower-throughput assays.

Direct Target Engagement Assays

Confirmation of direct binding is essential. Several biophysical and cellular methods can be employed.

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the compound to a purified recombinant version of the candidate protein, providing thermodynamic parameters of the interaction (KD, ΔH, ΔS).

-

Surface Plasmon Resonance (SPR): Immobilizes the purified protein on a sensor chip and measures the change in refractive index as the compound flows over it, providing kinetic data (kon, koff) and binding affinity (KD).

-

Drug Affinity Responsive Target Stability (DARTS): A simplified, low-throughput version of TPP that can be used to validate individual hits.[15][23][24] It relies on the principle that ligand binding protects the target protein from proteolysis. The readout is typically performed by Western blot for the specific protein of interest.[23]

Sources

- 1. selvita.com [selvita.com]

- 2. PubChemLite - 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride (C6H9N3O) [pubchemlite.lcsb.uni.lu]

- 3. smolecule.com [smolecule.com]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]

- 10. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. æ±æï¼ç«ç¹å·²æå [chomixbio.com]

- 12. Drug Target Identification in Tissues by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 17. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]

- 18. Advances and Challenges in Computational Target Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What are computational methods for rational drug design? [synapse.patsnap.com]

- 21. A novel approach for target deconvolution from phenotype-based screening using knowledge graph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. A Liquid Chromatography-Mass Spectrometry Platform for Identifying Protein Targets of Small-Molecule Binding Relevant to Disease and Metabolism [escholarship.org]

A Strategic Approach to Unveiling the Therapeutic Potential of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride: A Guide to Preliminary Biological Screening

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary biological screening of the novel chemical entity, 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride. The compound merges two pharmacologically significant scaffolds: the saturated pyrrolidine ring, a cornerstone of numerous FDA-approved drugs, and the metabolically robust 1,2,4-oxadiazole nucleus, a privileged structure in modern medicinal chemistry. In the absence of specific pre-existing biological data for this exact molecule[1], this guide establishes a logical, evidence-based framework for its initial interrogation. We will detail a phased screening cascade, beginning with broad cytotoxic and antimicrobial assessments and progressing to targeted assays against enzyme and receptor families implicated by the compound's constituent motifs. The protocols herein are designed to be self-validating, providing researchers with a robust, decision-driven pathway to identify and characterize the compound's primary biological activities and potential therapeutic applications.

Introduction: Deconstructing the Pharmacophore

The therapeutic potential of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride stems from the synergistic integration of its two core heterocyclic systems.

-

The Pyrrolidine Scaffold: This five-membered, non-aromatic nitrogen heterocycle is a key feature in a multitude of bioactive molecules.[2][3] Its prevalence in approved drugs is a testament to its favorable properties.[2] The sp³-hybridized carbons of the pyrrolidine ring provide a three-dimensional geometry that allows for intricate and specific interactions with biological targets, often leading to enhanced potency and selectivity.[4][5] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or donor, and the scaffold can improve physicochemical properties such as aqueous solubility.[6] Pyrrolidine-containing compounds have demonstrated a vast array of biological activities, including antihypertensive, antibacterial, and antiepileptic effects.[3][6]

-

The 1,2,4-Oxadiazole Nucleus: This five-membered heterocycle is recognized as a "privileged scaffold" and a versatile bioisosteric replacement for amide and ester groups, offering enhanced metabolic stability.[7] The 1,2,4-oxadiazole ring system is present in compounds investigated for a wide spectrum of therapeutic applications, including oncology, inflammation, infectious diseases, and neuroscience.[7][8][9] Notably, derivatives have shown activity against targets such as acetylcholinesterase (AChE), monoamine oxidase-B (MAO-B), muscarinic receptors, and various cancer cell lines.[9][10][11][12]

The combination of these two motifs, as seen in the work of Ruan et al. on related "pyrrolidine oxadiazoles" for anthelmintic applications[3], suggests that 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride is a compelling candidate for broad biological screening.

The Screening Cascade: A Phased Approach to Discovery

A logical, tiered approach is essential to efficiently and cost-effectively screen a novel compound. This cascade prioritizes broad, high-throughput screens initially to identify general bioactivity, followed by more specific, target-oriented assays to elucidate the mechanism of action.

Caption: Phased biological screening workflow for a novel compound.

Experimental Protocols & Methodologies

Phase 1: Foundational Viability & Broad Spectrum Activity

The initial phase aims to establish a foundational biological profile, assessing general toxicity and broad antimicrobial effects. This step is crucial for identifying compounds that are either pan-assay reactive or possess a desirable broad-spectrum activity.

-

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It provides a rapid, quantitative measure of a compound's effect on cell viability and proliferation across different cell types, helping to identify general cytotoxicity versus selective anti-proliferative effects.

-

Protocol:

-

Cell Plating: Seed a panel of human cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer, and a non-cancerous line like HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a stock solution of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride in sterile DMSO or PBS. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the respective wells. Include vehicle control (DMSO/PBS) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control.

-

-

Rationale: Both pyrrolidine and oxadiazole scaffolds are found in various antimicrobial agents.[6][13][14] A preliminary screen against a panel of clinically relevant bacteria is a logical starting point.

-

Protocol (Broth Microdilution Method):

-

Organism Panel: Use a panel of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii) bacteria.

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton Broth). Concentrations should range from 256 µg/mL down to 0.5 µg/mL.

-